molecular formula C24H15Cl2NO B14492070 5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 64203-32-3

5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine

Cat. No.: B14492070
CAS No.: 64203-32-3
M. Wt: 404.3 g/mol
InChI Key: SDICJCXVUWFIER-UHFFFAOYSA-N
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Description

5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzopyrano-pyridine core structure, which is further substituted with two 4-chlorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is unique due to its specific substitution pattern with two 4-chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

64203-32-3

Molecular Formula

C24H15Cl2NO

Molecular Weight

404.3 g/mol

IUPAC Name

5,5-bis(4-chlorophenyl)chromeno[2,3-b]pyridine

InChI

InChI=1S/C24H15Cl2NO/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)20-4-1-2-6-22(20)28-23-21(24)5-3-15-27-23/h1-15H

InChI Key

SDICJCXVUWFIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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